molecular formula C22H22N4O5 B2449977 Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate CAS No. 886159-32-6

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

Cat. No. B2449977
M. Wt: 422.441
InChI Key: CIKPARLITFCKDK-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups, including a nitro group (-NO2), a piperazine ring, and a quinolinone moiety. These functional groups suggest that the compound could have interesting chemical and biological properties .


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of several functional groups and a heterocyclic ring. The compound may exist in different tautomeric forms, and its exact structure could be confirmed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the nitro group could be reduced to an amino group, or the compound could undergo reactions involving the carbonyl group in the quinolinone ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. Some general predictions can be made based on its functional groups. For example, the presence of a nitro group could make the compound relatively polar, and the piperazine ring could confer basic properties .

Scientific Research Applications

Antibacterial Activity

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate and related compounds have been synthesized and evaluated for their antibacterial properties. A study by Sharma and Jain (2008) demonstrated that these compounds exhibit moderate to significant minimum inhibitory concentration (MIC) values against various strains of bacteria, including E. coli and S. aureus, indicating potential as antibacterial agents (Sharma & Jain, 2008).

Antimicrobial Evaluation

Banu et al. (2018) synthesized a series of piperazinyl-1,2-dihydroquinoline carboxylates, including ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate. These compounds were screened for their in vitro antimicrobial activities, and molecular docking studies were conducted to explore their binding interactions with bacterial proteins, showing promise as antimicrobial lead molecules (Banu et al., 2018).

Anticancer Potential

Facchinetti et al. (2015) explored the synthesis of novel ethyl phenyl-4-oxothiazolidin-3-yl derivatives of 1,4-dihydroquinoline-3-carboxylates, including the ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate, as potential anticancer agents. The study found that these compounds did not exhibit cytotoxicity against various cancer cell lines, suggesting a potential for further exploration in cancer treatment (Facchinetti et al., 2015).

Structural Analysis

The crystal structure and Hirshfeld surface analysis of related compounds have been studied by Baba et al. (2019). This research provides insights into the molecular structure, which is crucial for understanding the interaction of these compounds with biological targets (Baba et al., 2019).

Future Directions

Given the potential biological activities of quinolinone derivatives, this compound could be of interest for further study. Future research could involve synthesizing the compound, characterizing its physical and chemical properties, studying its reactivity, and testing its biological activity .

properties

IUPAC Name

ethyl 4-(3-nitro-2-oxo-1-phenylquinolin-4-yl)piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O5/c1-2-31-22(28)24-14-12-23(13-15-24)19-17-10-6-7-11-18(17)25(16-8-4-3-5-9-16)21(27)20(19)26(29)30/h3-11H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIKPARLITFCKDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=C(C(=O)N(C3=CC=CC=C32)C4=CC=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-(3-nitro-2-oxo-1-phenyl-1,2-dihydroquinolin-4-yl)piperazine-1-carboxylate

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